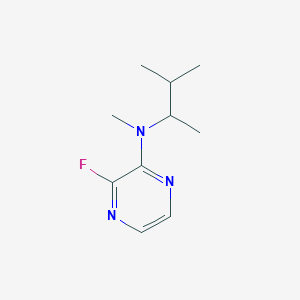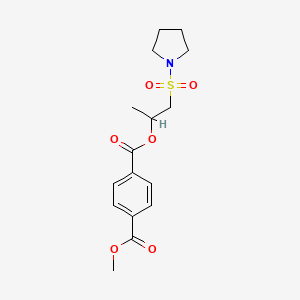
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazine derivatives, which have been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine has been studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and anticancer activities. In addition, it has been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a drug that kills cancer cells.
Wirkmechanismus
The exact mechanism of action of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting the growth of cancer cells, disrupting the membrane integrity of bacteria and fungi, and generating reactive oxygen species that can damage cellular components.
Biochemical and Physiological Effects
Studies have shown that 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial and fungal strains, and generate reactive oxygen species that can damage cellular components. However, the exact biochemical and physiological effects of the compound on different cell types and organisms are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine in lab experiments is its potential as a photosensitizer in photodynamic therapy. In addition, the compound has been found to exhibit potent biological activities, which make it a promising candidate for further studies. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy, including optimizing its formulation and testing its efficacy in animal models. Another direction is to explore its mechanism of action and identify its molecular targets in different cell types and organisms. Furthermore, the compound can be modified to improve its solubility and bioavailability, which may enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine has been reported in the literature. The method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form 3-methyl-2-butanone hydrazone, which is then reacted with 3-fluorobenzaldehyde to form the final product.
Eigenschaften
IUPAC Name |
3-fluoro-N-methyl-N-(3-methylbutan-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN3/c1-7(2)8(3)14(4)10-9(11)12-5-6-13-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWPNWULVAOVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(C)C1=NC=CN=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)
![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)

![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)

![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)
![Benzyl 3-[(6-methylpyridin-3-yl)sulfonylamino]azetidine-1-carboxylate](/img/structure/B7429745.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
